molecular formula C10H9ClN2O3 B10909065 Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10909065
M. Wt: 240.64 g/mol
InChI Key: QLDJJMDUWIDIMN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused isoxazole-pyridine core. The structure includes a methyl ester group at position 4, a chlorine substituent at position 5, and methyl groups at positions 3 and 6. This arrangement confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

methyl 5-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-4-6-7(10(14)15-3)8(11)5(2)12-9(6)16-13-4/h1-3H3

InChI Key

QLDJJMDUWIDIMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=NOC2=N1)C)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Chloroformylation and Cyclization

A widely adopted method involves the Vilsmeier-Haack reaction to introduce chloro and formyl groups, followed by cyclization to form the isoxazole ring.

Procedure :

  • Starting Material : Ethyl 5-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux.

  • Chloroformylation : The reaction proceeds via the Vilsmeier-Haack complex, yielding a chloro-formyl intermediate.

  • Cyclization : The intermediate undergoes cyclization with hydroxylamine or its derivatives to form the isoxazole ring.

Optimization :

  • Solvent : Chlorobenzene or 1,2,4-trichlorobenzene enhances reaction efficiency due to high boiling points and compatibility with POCl₃.

  • Catalyst : Microwave irradiation (240 W, 80°C, 10 min) reduces reaction time from 18 hours to 10 minutes while maintaining yields >70%.

Data Table 1: Vilsmeier-Haack Protocol Variations

ConditionYield (%)TimeReference
Conventional reflux65–7018 h
Microwave-assisted72–7510 min
Solvent: Trichlorobenzene6812 h

One-Pot Tandem Cyclization Using TosMIC

The van Leusen reaction with toluenesulfonylmethyl isocyanide (TosMIC) enables direct isoxazole ring formation from aldehyde precursors.

Procedure :

  • Aldehyde Preparation : 5-Chloro-4-formyl-1H-pyrrole-3-carboxylate is synthesized via formylation of a pyrrole intermediate.

  • Cycloaddition : TosMIC and potassium carbonate in methanol facilitate [3+2] cycloaddition, forming the isoxazole ring.

  • Ester Hydrolysis and Methylation : The intermediate ester is hydrolyzed to the carboxylic acid and re-esterified with methanol under acidic conditions.

Key Insight :

  • Regioselectivity : The reaction favors 5-position substitution due to electronic effects of the chloro group.

  • Yield Enhancement : Using DMF as a co-solvent increases yields from 52% to 68%.

Data Table 2: TosMIC Cyclization Outcomes

SubstrateTosMIC EquivYield (%)Reference
5-Chloro-4-formylpyrrole1.252
With DMF co-solvent1.568

Alternative Pathways

Nitro Group Substitution and Cyclization

2-Chloro-3-nitropyridines serve as precursors for intramolecular nucleophilic substitution to construct the isoxazole ring.

Procedure :

  • Nitro Activation : 2-Chloro-3-nitropyridine is treated with ethyl acetoacetate to form a β-keto ester intermediate.

  • Cyclization : Potassium carbonate in acetonitrile promotes nitro group displacement, forming the isoxazolo[5,4-b]pyridine core.

  • Chlorination and Methylation : Sequential treatment with POCl₃ and methanol introduces the chloro and methyl groups.

Advantage :

  • Functional Group Tolerance : This method accommodates electron-withdrawing groups (e.g., nitro, cyano) without side reactions.

Data Table 3: Nitro Substitution Efficiency

SubstrateBaseYield (%)Reference
2-Chloro-3-nitropyridineK₂CO₃60
With NaHCO₃NaHCO₃45

Critical Analysis of Methodologies

Yield and Scalability

  • Microwave-Assisted Synthesis : Offers superior yields (72–75%) and scalability but requires specialized equipment.

  • Conventional Vilsmeier-Haack : More accessible for small-scale labs but suffers from longer reaction times.

Characterization and Quality Control

  • NMR Spectroscopy : Key peaks include δ 2.66 (s, 3H, CH₃), δ 3.94 (s, 3H, OCH₃), and δ 8.86 (s, 1H, pyridine-H).

  • HPLC Purity : Commercial batches exhibit >97% purity using C18 columns (acetonitrile/water gradient) .

Scientific Research Applications

Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Isoxazolo-Pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound : Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate 5-Cl, 3-Me, 6-Me, 4-COOCH₃ C₁₂H₁₁ClN₂O₃ 266.68 N/A Balanced lipophilicity; chloro and methyl groups enhance steric bulk .
Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate 6-(4-MeOPh), 3-Me, 4-COOCH₃ C₁₆H₁₄N₂O₄ 298.29 924221-72-7 Aryl group enables π-π stacking; higher molecular weight .
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 5-Cl, 6-cyclopropyl, 3-Me, 4-COOH C₁₁H₉ClN₂O₃ 252.66 54709-10-3 Carboxylic acid enhances hydrogen bonding; cyclopropyl increases lipophilicity .
Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate 6-Et, 3-Me, 4-COOEt C₁₂H₁₄N₂O₃ 234.25 1018053-06-9 Ethyl ester prolongs metabolic stability; discontinued status suggests synthetic challenges .
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo core, 5-Cl, 1,3,6-Me C₁₁H₁₂ClN₃O₂ 253.69 866769-80-4 Pyrazolo core with additional nitrogen alters hydrogen bonding vs. isoxazolo .

Functional Group and Core Heterocycle Impact

  • Ester vs. Carboxylic Acid: The methyl ester group in the target compound (vs.
  • Substituent Position : The 5-chloro and 3,6-dimethyl groups in the target compound create a sterically hindered environment compared to analogs with aryl () or cyclopropyl () substituents. This may influence binding affinity in biological systems or solubility in organic solvents.
  • Heterocyclic Core : Pyrazolo derivatives () exhibit distinct electronic profiles due to dual nitrogen atoms in the core, contrasting with the oxygen-nitrogen isoxazolo system, which may affect dipole moments and π-orbital interactions .

Hydrogen Bonding and Crystallization

As highlighted in , hydrogen-bonding patterns dictate molecular aggregation. The target compound’s ester group likely forms weaker hydrogen bonds (e.g., C=O···H interactions) compared to carboxylic acids (), resulting in less predictable crystal packing. This contrasts with ’s aryl-substituted analog, where methoxy groups may participate in CH/π interactions, enhancing crystallinity.

Biological Activity

Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isoxazole-pyridine structure with the following characteristics:

  • Molecular Formula : C10_{10}H10_{10}ClN2_2O3_3
  • Molecular Weight : 240.64 g/mol
  • Functional Groups : Contains a chloro substituent at the 5-position and two methyl groups at the 3 and 6 positions of the isoxazole ring, alongside an ester functional group at the 4-position of the pyridine moiety.

This structural arrangement contributes to its chemical reactivity and potential biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds similar to this structure have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.4 to 60 µM .

Bacterial Strain MIC (µM) Standard Drug Comparison
S. aureus12.4Ciprofloxacin
E. coli16.1Ciprofloxacin
K. pneumoniae16.5Ciprofloxacin

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it could inhibit inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases. The specific mechanisms involved include modulation of cytokine release and inhibition of inflammatory mediators .

Molecular docking studies suggest that this compound may bind to specific protein targets involved in disease pathways. These interactions are crucial for understanding its therapeutic potential and guiding further modifications to enhance efficacy and selectivity .

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition : A study demonstrated that derivatives of this compound showed moderate xanthine oxidase inhibitory activity, which is significant for conditions like gout. The IC50 values ranged from 3.6 to 9.9 µM for various derivatives .
  • Antifibrotic Activity : Compounds synthesized from this framework exhibited promising antifibrotic effects in liver fibrosis models by inhibiting hepatic stellate cell activation at concentrations as low as 10 µM .
  • Antibacterial Screening : In a comparative study against standard antibiotics, certain derivatives exhibited antibacterial activity with MIC values comparable to established drugs like ciprofloxacin, indicating their potential as new antimicrobial agents .

Q & A

Q. Critical Factors :

  • Catalyst choice : Piperidine or acetic acid as catalysts yield 60–80% efficiency for cyclization .
  • Temperature : Reactions performed at 80–100°C optimize ring closure but may increase side products if prolonged .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, HCl, 80°C72
ChlorinationPOCl₃, reflux, 4h85

Basic Question: How is the structural identity of this compound confirmed, and what analytical challenges arise?

Answer:
Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, methyl groups at positions 3 and 6 show distinct singlet peaks at δ 2.4–2.6 ppm, while the isoxazole ring protons resonate at δ 6.2–6.5 ppm .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the isoxazole-pyridine fusion .

Q. Challenges :

  • Signal Overlap : Methyl and chloro groups in crowded regions (e.g., δ 2.0–3.0 ppm) may require 2D NMR (COSY, HSQC) for resolution .
  • Purity Verification : HPLC with UV detection (λ = 254 nm) is used, but polar impurities (e.g., unreacted precursors) may co-elute, necessitating gradient elution .

Advanced Question: How can synthetic pathways be optimized to minimize byproducts like dechlorinated or over-alkylated derivatives?

Answer:
Strategies :

  • Controlled Chlorination : Use substoichiometric POCl₃ with catalytic DMAP to reduce dechlorination side reactions .
  • Protecting Groups : Temporarily protect reactive sites (e.g., carboxylate) during alkylation to prevent over-functionalization .

Q. Case Study :

  • In a 2021 study, protecting the carboxylate with a tert-butyl group reduced over-alkylation by 40%, improving overall yield to 78% .

Advanced Question: What mechanistic insights exist for the cyclization step in isoxazolopyridine synthesis?

Answer:
The cyclization likely proceeds via:

Knoevenagel Condensation : Formation of an α,β-unsaturated intermediate.

Nucleophilic Attack : The amine/thiourea group attacks the carbonyl, forming the fused heterocycle .

Q. Computational Evidence :

  • DFT studies on similar systems show a Gibbs free energy barrier of ~25 kcal/mol for the rate-limiting step (ring closure) .

Advanced Question: How do structural modifications (e.g., chloro vs. methoxy substituents) affect bioactivity?

Answer:
Structure-Activity Relationships (SAR) :

  • Chlorine at Position 5 : Enhances lipophilicity and membrane permeability, critical for CNS-targeted compounds .
  • Methyl Groups at 3 and 6 : Steric hindrance reduces metabolic degradation but may limit binding pocket compatibility .

Q. Table 2: Comparative Bioactivity Data

SubstituentTarget Activity (IC₅₀)Reference
5-Cl, 3,6-diCH₃12 nM (Enzyme X)
5-OCH₃, 3,6-diCH₃85 nM (Enzyme X)

Advanced Question: What computational methods are used to predict the compound’s reactivity and binding modes?

Answer:

  • Molecular Dynamics (MD) : Simulates ligand-protein interactions; e.g., docking into kinase ATP-binding pockets .
  • QSAR Models : Relate electronic parameters (Hammett σ) to inhibitory potency. For methylated derivatives, increased σ values correlate with higher activity (R² = 0.89) .

Q. Validation :

  • In Silico vs. Experimental : MD-predicted binding energies for this compound matched experimental IC₅₀ values within 10% error .

Advanced Question: How do solvent polarity and pH impact the stability of the carboxylate ester group?

Answer:

  • Hydrolysis Rates : The ester group hydrolyzes rapidly in basic conditions (t₁/₂ = 2h at pH 10) but remains stable in anhydrous DMSO or THF .
  • Stabilization Strategies : Use aprotic solvents (e.g., DMF) during synthesis and storage at -20°C to slow degradation .

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